molecular formula C13H24O B8525889 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol CAS No. 71820-53-6

3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol

Cat. No.: B8525889
CAS No.: 71820-53-6
M. Wt: 196.33 g/mol
InChI Key: FLAKAPCOAXPBIL-ZSVAQUKISA-N
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Description

3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol: is an organic compound with a complex structure that includes a cyclohexane ring substituted with methyl and prenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexanone derivative with a prenyl halide under basic conditions, followed by reduction to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory, with a focus on maximizing yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons, often using reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexane ring are replaced with other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, alkoxide).

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound has potential applications in biology, particularly in the study of enzyme-substrate interactions and metabolic pathways. Its structure can be modified to create analogs that help elucidate biological mechanisms.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.

Industry: In industry, the compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent profile makes it valuable in the formulation of perfumes and other scented products.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohex-2-en-1-one
  • 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexanone

Comparison: Compared to its similar compounds, 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol is unique due to the presence of the hydroxyl group, which significantly influences its chemical reactivity and biological activity. The hydroxyl group makes the compound more polar and capable of forming hydrogen bonds, affecting its solubility and interaction with biological molecules.

Properties

CAS No.

71820-53-6

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

(3S,5S)-3,5-dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol

InChI

InChI=1S/C13H24O/c1-9(2)5-6-13-10(3)7-12(14)8-11(13)4/h5,10-14H,6-8H2,1-4H3/t10-,11-,12?,13?/m0/s1

InChI Key

FLAKAPCOAXPBIL-ZSVAQUKISA-N

Isomeric SMILES

C[C@H]1CC(C[C@@H](C1CC=C(C)C)C)O

Canonical SMILES

CC1CC(CC(C1CC=C(C)C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of lithium aluminum hydride (0.68 g, 0.018 mol) is anhydrous diethyl ether (50 mL) was stirred under nitrogen at 10° C. while 3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanone (6.8 g, 0.035 mol) in anhydrous ether (15 mL) was added over a period of 30 minutes. The mixture was stirred at room temperature for 2 hours; then it was treated successively with H2O (0.7 mL), 15% NaOH (0.7 mL), and H2O (2.1 mL). The solution was filtered, dried (NaSO4), and concentrated to give the crude alcohol as a colorless oil. Kugelrohr distillation afforded 6.2 g of 3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanol, bp 130° C./0.3 mm.
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanone
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanol

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